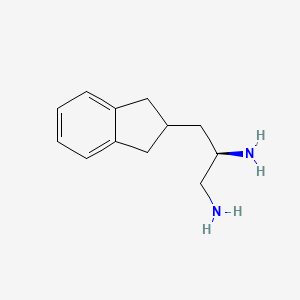![molecular formula C16H12N2O B14241347 Phenol, 3-[(6-quinolinylimino)methyl]- CAS No. 302596-39-0](/img/structure/B14241347.png)
Phenol, 3-[(6-quinolinylimino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[(6-quinolinylimino)methyl]- is an organic compound with the molecular formula C16H12N2O It consists of a phenol group substituted with a quinolinyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(6-quinolinylimino)methyl]- typically involves the condensation reaction between 3-formylphenol and 6-aminoquinoline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for Phenol, 3-[(6-quinolinylimino)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[(6-quinolinylimino)methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenol derivatives
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[(6-quinolinylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Phenol, 3-[(6-quinolinylimino)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the quinolinyl imino group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 3-methyl-
- Phenol, 4-methyl-
- Phenol, 2-methyl-
Uniqueness
Phenol, 3-[(6-quinolinylimino)methyl]- is unique due to the presence of the quinolinyl imino group, which imparts distinct chemical and biological properties compared to other methyl-substituted phenols. This structural feature enhances its potential for specific interactions in biological systems and its utility in various chemical applications.
Eigenschaften
CAS-Nummer |
302596-39-0 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-(quinolin-6-yliminomethyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-15-5-1-3-12(9-15)11-18-14-6-7-16-13(10-14)4-2-8-17-16/h1-11,19H |
InChI-Schlüssel |
VUFAFIZOZZGDNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



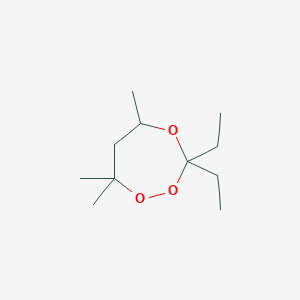
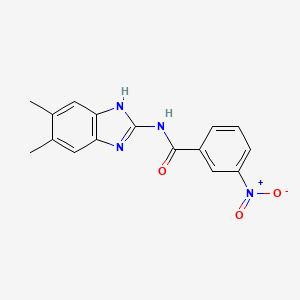
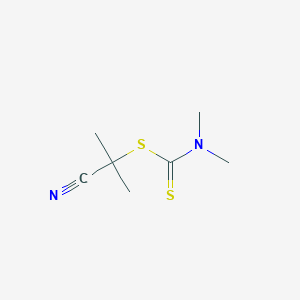
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
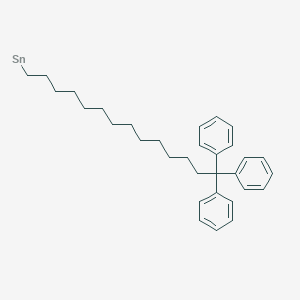
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
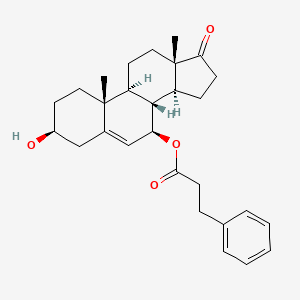
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
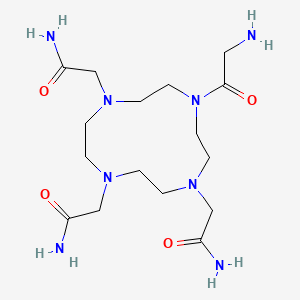
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
